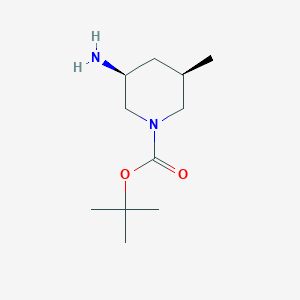

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate

CAS No.: 1413367-76-6

Cat. No.: VC7804872

Molecular Formula: C11H22N2O2

Molecular Weight: 214.30

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1413367-76-6 |

|---|---|

| Molecular Formula | C11H22N2O2 |

| Molecular Weight | 214.30 |

| IUPAC Name | tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |

| Standard InChI Key | PLLHWQMECGKRCY-BDAKNGLRSA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)N |

| SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |

| Canonical SMILES | CC1CC(CN(C1)C(=O)OC(C)(C)C)N |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

(3S,5R)-tert-Butyl 3-amino-5-methylpiperidine-1-carboxylate belongs to the piperidine class of heterocyclic compounds, featuring a six-membered ring with one nitrogen atom. The stereochemistry at positions 3 (S-configuration) and 5 (R-configuration) is critical for its interactions in biological systems. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1312810-39-1 | |

| Molecular Formula | ||

| Molecular Weight | 214.31 g/mol | |

| IUPAC Name | tert-butyl (3S,5R)-3-amino-5-methylpiperidine-1-carboxylate | |

| Storage Conditions | Room temperature |

The compound’s isomeric SMILES string explicitly defines its stereochemistry, while its InChIKey (PLLHWQMECGKRCY-IUCAKERBSA-N) ensures unique identification in chemical databases.

Stereochemical Considerations

The (3S,5R) configuration differentiates this compound from closely related stereoisomers such as (3S,5S)- and (3R,5S)-tert-butyl 3-amino-5-methylpiperidine-1-carboxylate. These isomers share identical molecular formulas but exhibit distinct physicochemical profiles and biological activities due to spatial arrangement differences . For instance, the (3S,5R) isomer’s amino and methyl groups occupy equatorial positions in the piperidine ring, optimizing hydrogen-bonding interactions in enzymatic binding pockets.

Synthesis and Manufacturing Processes

Catalytic Hydrogenation

A high-yield synthesis route involves the hydrogenation of a nitro precursor using palladium on carbon (Pd/C) under hydrogen gas. In a representative procedure, a mixture of the precursor (4.8 g), activated carbon (0.5 g), and methanol (100 mL) undergoes agitation, filtration, and hydrogenation at 45°C for 36 hours, yielding 85.8% of the target compound . This method emphasizes the importance of catalyst selection and temperature control in achieving stereochemical fidelity.

Palladium-Catalyzed Cross-Coupling

Alternative synthetic pathways employ palladium-mediated cross-coupling reactions. For example, reacting 5-bromo-8-(trifluoromethyl)quinoline with tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate in the presence of tris(dibenzylideneacetone)dipalladium(0) and DavePhos ligand at 130°C for 3 hours yields 77% of the coupled product . This approach highlights the compound’s utility in constructing complex architectures for drug discovery.

Applications in Drug Discovery and Development

Protein Degrader Building Blocks

As a component of PROTACs, the compound facilitates the recruitment of E3 ubiquitin ligases to target proteins, enabling their ubiquitination and subsequent degradation . Its tert-butyl carbamate group enhances metabolic stability, prolonging in vivo activity.

Intermediate in Antiviral Agents

The compound’s piperidine core serves as a scaffold for synthesizing antiviral agents. Derivatives featuring fluorinated quinoline moieties (e.g., 8-(trifluoromethyl)quinoline) exhibit potent activity against RNA viruses, with EC values below 100 nM .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume